molecular formula C17H19FO B3031900 4-tert-Butyl-3'-fluorobenzhydrol CAS No. 844683-59-6

4-tert-Butyl-3'-fluorobenzhydrol

Cat. No. B3031900
CAS RN: 844683-59-6
M. Wt: 258.33 g/mol
InChI Key: OBDGMXGLYZEIRU-UHFFFAOYSA-N
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Description

4-tert-Butyl-3'-fluorobenzhydrol, also known as 4-TBF, is a chemical compound that belongs to the class of organic compounds called benzhydrols. It is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol. 4-TBF has gained significant attention in the scientific community due to its potential applications in various fields such as drug development, material science, and organic synthesis.

Scientific Research Applications

Chemical Reactions and Properties

  • 4-tert-Butyl-3'-fluorobenzhydrol's derivatives play a role in the study of the attack of atomic carbon on benzene rings. These reactions offer insights into the formation of various compounds through insertion into C−H bonds and ring expansions (Armstrong, Zheng, & Shevlin, 1998).
  • The compound has been utilized in the synthesis of polyimides, which exhibit characteristics like low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. This indicates its potential in developing materials with specific electronic properties (Chern & Tsai, 2008).

Application in Polymer Science

  • Polyimides derived from compounds related to 4-tert-Butyl-3'-fluorobenzhydrol show improved solubility and thermal properties. This suggests its applicability in creating materials that need to withstand high temperatures and have specific solubility requirements (Lu et al., 2013).
  • Its derivatives have been used in synthesizing polymers with flexible main-chain ether linkages. These polymers display high thermal stability and are soluble in various polar solvents, making them suitable for applications requiring flexible, heat-resistant materials (Hsiao, Yang, & Chen, 2000).

Molecular Structure Studies

  • The compound's derivatives have been synthesized and characterized for their molecular structures, demonstrating its utility in the field of organic chemistry and material science. The study of its molecular structure can provide insights into the design of new materials and compounds (Yang, Su, & Chiang, 2006).

Mechanism of Action

properties

IUPAC Name

(4-tert-butylphenyl)-(3-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11,16,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDGMXGLYZEIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373816
Record name 4-tert-Butyl-3'-fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-3'-fluorobenzhydrol

CAS RN

844683-59-6
Record name 4-tert-Butyl-3'-fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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